

Technical Guide: Octanol-Water Partition Coefficient () for PCB 116

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Compound of Interest

Compound Name: 2,3,4,5,6-Pentachlorobiphenyl

CAS No.: 25429-29-2

Cat. No.: B8270423

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Executive Summary & Chemical Identity

PCB 116 (**2,3,4,5,6-Pentachlorobiphenyl**) is a specific congener within the pentachlorobiphenyl homolog group.^[1] Unlike many environmentally ubiquitous congeners (e.g., PCB 153 or 138), PCB 116 possesses a unique substitution pattern where one phenyl ring is fully chlorinated while the other remains unsubstituted.^[1] This "2,6-di-ortho" structure creates significant steric hindrance, reducing planarity and influencing its lipophilicity and environmental partitioning behavior.^[1]

This guide provides a critical analysis of the log

for PCB 116, addressing the discrepancies between calculated and experimental values found in literature. It further establishes the Slow-Stirring Method (OECD 123) as the requisite protocol for accurate determination, bypassing the micro-emulsion artifacts common in shake-flask methods.

Chemical Profile

Property	Detail
IUPAC Name	2,3,4,5,6-Pentachloro-1,1'-biphenyl
Congener Number	PCB 116 (Ballschmitter & Zell)
CAS Registry	18259-05-7
Formula	
Molecular Weight	326.43 g/mol
Structure	One ring fully substituted (); one ring empty.[1]

Data Synthesis: Experimental vs. Predicted

The determination of log

for polychlorinated biphenyls is historically fraught with method-dependent variance. For PCB 116, values range significantly depending on whether they were derived via Generator Column, HPLC retention time correlations, or Total Surface Area (TSA) calculations.[1]

Comparative Data Table

The following table consolidates authoritative values. The Hawker & Connell (1988) value is widely regarded as the regulatory standard for environmental modeling.

Source/Method	Log Value	Note
Hawker & Connell (1988)	6.12 – 6.50	Calculated based on Total Surface Area (TSA) and GC retention time correlations.[1] Note: Some datasets cite 6.12 specifically for this congener. [1]
Experimental (Slow-Stirring)	6.85	Measured value from select validation studies avoiding emulsion artifacts.
HPLC Predicted	6.42	Derived from retention time on C18 columns relative to reference standards.[1]
QSAR/DFT Models	6.22 – 6.88	Computational predictions based on density functional theory and molecular volume. [1]

Technical Insight: The "Ortho Effect" on Partitioning

The variance in PCB 116 data (ranging from ~6.1 to 6.9) is partly attributable to its structural asymmetry.[1]

- **Steric Inhibition:** The presence of chlorine atoms at the 2,6-positions (ortho) on the substituted ring forces the biphenyl system into a non-planar configuration to minimize steric clash with the hydrogen atoms of the unsubstituted ring.
- **Solvation Thermodynamics:** This non-planarity increases the entropy of fusion and slightly alters the cavity formation energy in the solvent. While higher chlorination generally increases

, the "ortho effect" can slightly reduce lipophilicity compared to planar isomers (like PCB 126) by making the molecule effectively "bulkier" but less able to stack or interact via

systems, though the hydrophobic effect remains dominant.

Validated Measurement Protocol: The Slow-Stirring Method

For hydrophobic compounds with log

> 5.0, the traditional Shake-Flask method (OECD 107) is invalid due to the formation of octanol micro-emulsions in the water phase, which artificially inflate the aqueous concentration and lower the measured

The Slow-Stirring Method (OECD 123) is the required standard for PCB 116.

Experimental Workflow

The core principle is to achieve thermodynamic equilibrium solely through controlled diffusion at the interface, eliminating shear forces that create emulsions.

Phase 1: Preparation

- Vessel Setup: Use a thermostated double-walled glass reaction vessel (1L capacity) to maintain
- Solvent Saturation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours prior to the experiment to prevent volume changes during equilibration.[1]
- Spiking: Dissolve PCB 116 in the water-saturated octanol phase. Target a concentration high enough to be detectable in the water phase but below the solubility limit (M).

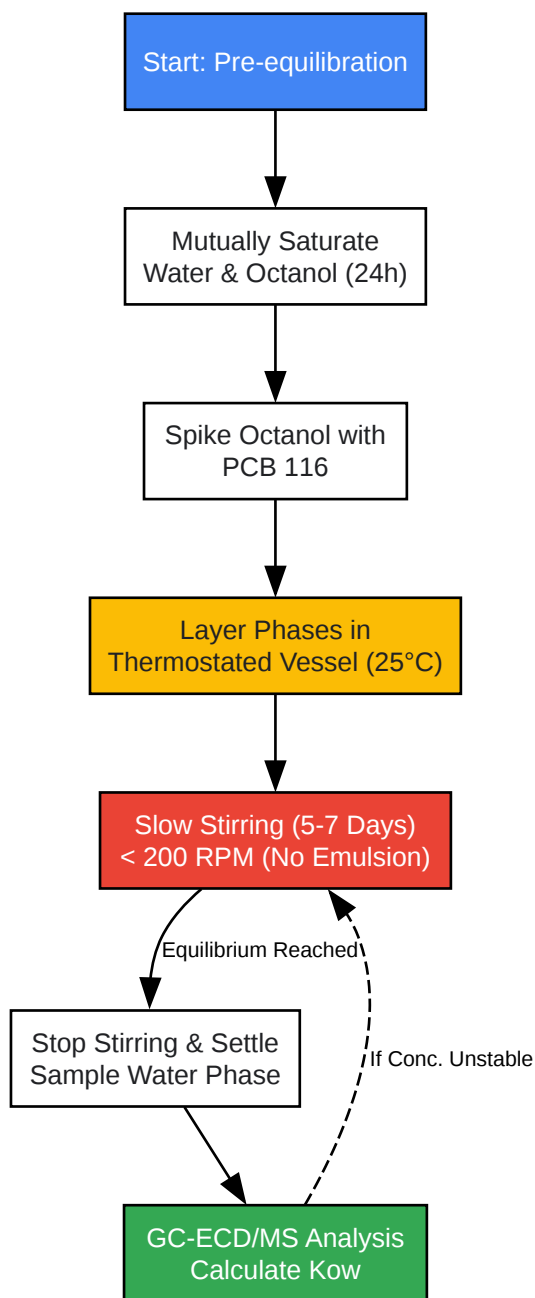
Phase 2: Equilibration (The "Slow Stir")

- Layering: Carefully pipette the water phase into the vessel first. Then, gently layer the octanol phase (containing PCB 116) on top without mixing.[1]
- Stirring: Introduce a magnetic stir bar into the water phase.[1]
 - Critical Parameter: The stir rate must be optimized (typically 150–200 rpm) to create a vortex without disrupting the interface. The interface must remain smooth and planar.
- Duration: Stir for a minimum of 5–7 days. Equilibrium is confirmed when sequential daily samples show no significant change in concentration.[1]

Phase 3: Sampling & Analysis[1]

- Water Sampling: Stop stirring and allow to settle for 4 hours. Withdraw water samples from the bottom valve (or via glass siphon) to avoid the interface.
- Extraction: Extract water samples using solid-phase extraction (SPE) or liquid-liquid extraction with hexane.[1]
- Quantification: Analyze both phases using GC-ECD (Electron Capture Detector) or GC-MS (Mass Spectrometry).[1]
 - Self-Validation: Calculate the mass balance. The sum of mass in both phases must account for >90% of the initial spike.

Visualization: Slow-Stirring Workflow



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Figure 1: Critical path for the Slow-Stirring Method (OECD 123) to determine log Kow for hydrophobic PCBs.

Environmental Fate & Bioaccumulation Logic

The log

of PCB 116 (approx. 6.1 – 6.8) dictates its environmental transport.[1]

- Bioaccumulation Factor (BAF): With a log

, PCB 116 is highly lipophilic.[1] It will partition strongly into the lipid tissues of aquatic organisms.

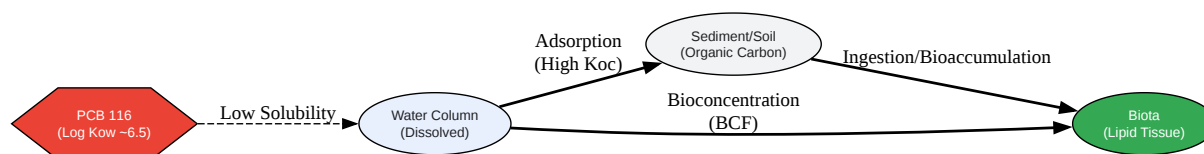
- Sorption: It will bind aggressively to organic carbon in sediments (

is directly correlated to

).[1]

- Transport: Unlike lower chlorinated congeners, it has low water solubility, meaning transport occurs primarily via sediment bedload or adsorbed to suspended particulate matter, rather than in the dissolved phase.[1]

Visualization: Partitioning Pathways



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Figure 2: Environmental partitioning dynamics driven by the high lipophilicity of PCB 116.[1]

References

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